molecular formula C8H13NO3 B028494 Ethyl 2-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylate CAS No. 111054-55-8

Ethyl 2-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylate

Cat. No. B028494
M. Wt: 171.19 g/mol
InChI Key: QGEOKPXGPSCTER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylate, commonly known as ethyl nicotinate, is a chemical compound that belongs to the class of nicotinates. It is an ester of nicotinic acid and ethanol, with a molecular formula of C8H9NO3. Ethyl nicotinate is a colorless to yellowish liquid with a characteristic odor and is soluble in water, ethanol, and ether.

Mechanism Of Action

The mechanism of action of ethyl nicotinate is not fully understood. However, it is believed to act as a vasodilator by relaxing the smooth muscle in blood vessels, leading to an increase in blood flow. Ethyl nicotinate has also been shown to have anti-inflammatory and analgesic properties.

Biochemical And Physiological Effects

Ethyl nicotinate has been shown to have several biochemical and physiological effects. It has been shown to increase blood flow to the skin and subcutaneous tissue, leading to an increase in skin temperature. Ethyl nicotinate has also been shown to increase the release of histamine and prostaglandins, which are involved in the inflammatory response.

Advantages And Limitations For Lab Experiments

Ethyl nicotinate has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also easy to handle and has a low toxicity. However, one limitation of ethyl nicotinate is that it may not be suitable for use in certain experiments due to its vasodilatory effects.

Future Directions

There are several future directions for the use of ethyl nicotinate in scientific research. One potential application is in the development of new vasodilators for the treatment of cardiovascular disease. Ethyl nicotinate may also have potential as an anti-inflammatory and analgesic agent for the treatment of pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action of ethyl nicotinate and its potential uses in other areas of research.

Synthesis Methods

Ethyl nicotinate can be synthesized by the esterification of nicotinic acid with ethanol in the presence of a catalyst. The reaction is typically carried out under reflux conditions with a strong acid catalyst such as sulfuric acid or hydrochloric acid.

Scientific Research Applications

Ethyl nicotinate has been widely used in scientific research for various applications. It has been used as a precursor for the synthesis of other nicotinates and as a reagent in organic synthesis. Ethyl nicotinate has also been used as a flavoring agent in the food industry.

properties

CAS RN

111054-55-8

Product Name

Ethyl 2-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylate

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

ethyl 2-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C8H13NO3/c1-2-12-8(11)9-6-4-3-5-7(9)10/h4,6-7,10H,2-3,5H2,1H3

InChI Key

QGEOKPXGPSCTER-UHFFFAOYSA-N

SMILES

CCOC(=O)N1C=CCCC1O

Canonical SMILES

CCOC(=O)N1C=CCCC1O

synonyms

1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-2-hydroxy-, ethyl ester

Origin of Product

United States

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